Head-to-Head HDAC Inhibitory Potency: Dihydrochlamydocin vs. Chlamydocin
Dihydrochlamydocin inhibits histone H4 peptide deacetylation in HeLa cells with an IC50 of 30 nM [1]. This represents a 23-fold reduction in potency compared to its parent compound, chlamydocin, which inhibits overall HDAC activity in vitro with an IC50 of 1.3 nM . The reduced potency is attributed to the replacement of the electrophilic epoxide group in chlamydocin with a less reactive hydroxyl group in dihydrochlamydocin, which alters the interaction with the catalytic zinc ion.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Chlamydocin: 1.3 nM |
| Quantified Difference | 23-fold less potent |
| Conditions | HeLa cell histone H4 peptide deacetylation assay (target) vs. in vitro HDAC activity assay (comparator) |
Why This Matters
For experiments where a less potent, 'tunable' HDAC inhibitor is required to avoid complete pathway shutdown, dihydrochlamydocin offers a wider dynamic range for dose-response studies compared to ultra-potent chlamydocin.
- [1] Bertin Bioreagent. Dihydrochlamydocin Datasheet. CAT N°: 21614. View Source
